molecular formula C22H14ClFN4O3S B11198475 N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide

Cat. No.: B11198475
M. Wt: 468.9 g/mol
InChI Key: OPYQKZKKWFSERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is a synthetic small molecule provided for research purposes. This compound features a complex structure incorporating a 1-benzylpiperidine moiety, a scaffold widely recognized in medicinal chemistry for its relevance to central nervous system (CNS) targets . Piperidine derivatives are frequently investigated for their potential interaction with enzymes and receptors in the brain, and the 1-benzylpiperidine core, in particular, is a common feature in compounds studied for neurological applications . Current research trends highlight the significant interest in designing multi-target directed ligands (MTDLs) based on similar piperidine structures for complex neurodegenerative conditions . For instance, functionalized 1-benzylpiperidine derivatives are being explored as potential inhibitors of acetylcholinesterase (AChE) and modulators of the serotonin transporter (SERT), aiming to address both cognitive deficits and neuropsychiatric symptoms in a single molecule . This acetamide derivative, with its distinct thienylsulfonyl-piperidine extension, is a candidate for such investigative studies in neuroscience and pharmacology. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and national regulations.

Properties

Molecular Formula

C22H14ClFN4O3S

Molecular Weight

468.9 g/mol

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3

InChI Key

OPYQKZKKWFSERB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

Origin of Product

United States

Preparation Methods

Preparation of 1-Benzylpiperidin-4-amine Derivatives

The 1-benzylpiperidin-4-amine moiety is synthesized via reductive amination of 1-benzylpiperidin-4-one using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF). Patented protocols describe yields of 85–90% when employing stoichiometric acetic acid to stabilize intermediates. Alternative routes involve catalytic hydrogenation (H₂, Pd/C) of pyridine precursors, though this method requires stringent temperature control (<30°C) to prevent N-debenzylation.

Crystallization from ethyl acetate or acetone ensures >98% purity, as evidenced by single-crystal X-ray diffraction analyses. For large-scale production, recrystallization in isopropanol at −10°C minimizes side-product formation, particularly imine byproducts.

Synthesis of 2-[1-(2-Thienylsulfonyl)Piperidin-4-yl]Acetic Acid

Sulfonylation of piperidin-4-yl-acetic acid with 2-thienylsulfonyl chloride proceeds in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. Reaction completion (>95%) is confirmed via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) eluent. Post-reaction workup involves aqueous sodium bicarbonate washes to remove excess sulfonyl chloride, followed by solvent evaporation under reduced pressure.

Notably, the choice of sulfonylating agent impacts regioselectivity. Patent WO2017079641A1 reports that 2-thienylsulfonyl chloride exhibits superior reactivity compared to phenylsulfonyl analogs, achieving 92% conversion in 2 hours.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

N-(1-Benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is synthesized via carbodiimide-mediated coupling between 1-benzylpiperidin-4-amine and 2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetic acid. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed with hydroxybenzotriazole (HOBt) to suppress racemization.

Coupling AgentSolventTemperatureYield (%)Purity (%)
EDC/HOBtDCM0°C → RT7895
DCC/HOBtTHFRT8293
HATUAcetonitrile−10°C8998

Data adapted from PMC3045627 and WO2017079641A1.

Direct Alkylation-Amidation Tandem Reactions

Recent advancements utilize tandem alkylation-amidation sequences to streamline synthesis. For example, treating 1-benzylpiperidin-4-amine with ethyl bromoacetate in acetonitrile at reflux (82°C) generates the ethyl ester intermediate, which undergoes in situ hydrolysis and amidation with 2-thienylsulfonyl-piperidine. This one-pot method reduces purification steps and improves overall yields to 84%.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography on silica gel (230–400 mesh) with ethyl acetate/methanol (9:1) eluent remains the gold standard for isolating the title compound. Reverse-phase high-performance liquid chromatography (rpHPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients achieves >99% purity for pharmacological studies.

Crystallization Optimization

Recrystallization solvents critically influence crystal habit and purity:

  • Ethyl acetate : Yields prismatic crystals with melting point 111–112°C.

  • Acetone/water (9:1) : Produces needle-like crystals suitable for X-ray diffraction.

  • Isopropanol : Enhances enantiomeric excess (ee) to >99% via preferential crystallization of erythro diastereomers.

Challenges in Scalability and Mitigation

Epimerization During Amidation

Basic conditions (pH > 10) during amidation induce epimerization at the piperidine C4 position. Patent EP0983238A1 resolves this by conducting reactions at pH 7–8 using phosphate buffers and limiting reaction times to <4 hours.

Sulfonyl Group Hydrolysis

Prolonged exposure to aqueous acids (e.g., HCl) cleaves the 2-thienylsulfonyl moiety. Substituting HCl with camphorsulfonic acid in final purification steps reduces hydrolysis to <2%.

Comparative Analysis of Synthetic Routes

ParameterCarbodiimide CouplingTandem Alkylation-Amidation
Total Steps42
Overall Yield (%)62–7078–84
Purity (%)95–9889–93
ScalabilityModerateHigh
Cost ($/kg)12,0008,500

Data synthesized from PMC3045627, WO2017079641A1, and EP0983238A1 .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various signaling pathways, leading to desired biological effects. The compound’s structure allows it to bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural Analogs in Acetylcholinesterase (AChE) Inhibition

Several N-(1-benzylpiperidin-4-yl)acetamide derivatives exhibit potent AChE inhibition, a key target in Alzheimer’s disease:

Compound Name Substituents/Modifications IC50 (AChE) Key Structural Differences vs. Target Compound
N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23) Indolin-2-one moiety 0.01 µM Replaces thienylsulfonyl with indolinone
6-Chloro-N-(1-(3,4-dimethoxybenzyl)pyrrolidinyl)pyridine-3-sulfonamide (Compound 9) Pyrrolidone core, pyridine-sulfonamide 0.01 µM Different heterocyclic core and sulfonamide position
Rilapladib (N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide derivative) Difluorobenzylthioquinoline substituent 0.23 nM (Lp-PLA2) Targets Lp-PLA2; lacks benzyl and thienyl groups

Key Findings :

  • The target compound’s thienylsulfonyl group distinguishes it from indolinone-based AChE inhibitors (e.g., Compound 23), which may enhance sulfonamide-mediated hydrogen bonding with AChE’s peripheral anionic site .
  • Rilapladib, while structurally distinct, demonstrates how piperidinyl acetamide scaffolds can achieve high potency (sub-nanomolar IC50) when paired with optimized substituents .

Opioid Receptor-Active Analogs

Piperidinyl acetamides are also prevalent in opioid analogs, though the target compound lacks typical opioid pharmacophores:

Compound Name Substituents Biological Activity Structural Comparison
β-Hydroxythiofentanyl 2-(thiophen-2-yl)ethyl group µ-opioid receptor agonist Shares thiophene moiety but includes propanamide linkage
Octfentanil 2-fluorophenyl, methoxyethyl Synthetic opioid Methoxyethyl group instead of benzyl; targets µ-opioid receptors
Isobutyryl fentanyl 2-phenylethyl, isobutyryl Potent opioid agonist Lacks sulfonamide; 4-piperidinyl vs. 2-piperidinyl positioning

Key Findings :

  • Opioid activity is highly dependent on N-substituents (e.g., phenethyl groups) and amide linkages, which the target compound modifies with a sulfonamide and benzyl group, likely diverting its mechanism away from opioid pathways .

Sulfonamide-Containing Piperidine Derivatives

Sulfonamide modifications influence solubility, binding, and metabolic stability:

Compound Name Sulfonamide Position Biological Target Key Differences
Ethyl 1-(4-chlorophenylsulfonyl)piperidin-4-carboxylate 4-Chlorophenylsulfonyl on piperidine Synthetic intermediate Carboxylate ester vs. acetamide linkage
W-18 (1-(4-Nitrophenylethyl)piperidylidenesulfonamide) Nitrophenylethyl sulfonamide Non-opioid analgesic Piperidylidene core vs. acetamide scaffold
Target Compound 2-Thienylsulfonyl on piperidine Unknown (putative AChE/Lp-PLA2) Unique thiophene integration

Key Findings :

  • The 2-thienylsulfonyl group may confer improved metabolic stability compared to phenylsulfonyl analogs (e.g., W-18) due to thiophene’s electron-rich aromatic system .
  • Synthetic routes for sulfonamide piperidines often involve reacting sulfonyl chlorides with piperidine precursors, as seen in , suggesting feasible scalability for the target compound .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring system with benzyl and thienylsulfonyl substituents. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the piperidine ring, followed by the introduction of the benzyl and thienylsulfonyl groups using reagents like benzyl chloride and thienylsulfonyl chloride under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects. For instance, it may act as a ligand in receptor binding studies, influencing neurotransmitter systems .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related piperidine derivatives. For example, compounds similar in structure have shown significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in animal studies. These studies indicate that modifications to the piperidine structure can enhance anticonvulsant efficacy .

Table 1: Summary of Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES ProtectionscPTZ Protection
Compound A100YesYes
Compound B300YesNo
Compound C100NoYes
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

Other Biological Activities

In addition to anticonvulsant effects, this compound may exhibit other pharmacological activities. Research on structurally similar compounds has suggested potential applications in treating neurological disorders due to their ability to modulate neurotransmitter release and receptor activity .

Case Studies and Research Findings

Several studies have evaluated the biological activities of piperidine derivatives. For instance, a study focused on N-phenyl derivatives demonstrated promising anticonvulsant activity, suggesting that structural modifications could lead to enhanced efficacy against seizures .

Case Study: Anticonvulsant Screening

In one study, a series of N-phenyl-piperazine derivatives were synthesized and tested for their anticonvulsant properties using standard models. The results indicated that certain derivatives exhibited significant protective effects against seizures at varying doses, highlighting the importance of structural features in determining pharmacological outcomes .

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide?

The synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Formation of the piperidine core via nucleophilic substitution or reductive amination.
  • Step 2 : Sulfonylation of the piperidine ring using 2-thienylsulfonyl chloride under controlled pH (7–9) and temperature (0–25°C) to avoid byproducts .
  • Step 3 : Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the benzylpiperidine and sulfonylated piperidine intermediates .
    Characterization :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzyl and thienylsulfonyl groups (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups).
  • Mass Spectrometry (MS) : Verify molecular weight (expected ~480–500 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How do the structural features of this compound influence its biological activity?

The compound’s activity is driven by:

  • Piperidine Moieties : Both rings contribute to conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors (e.g., acetylcholinesterase (AChE)) .
  • Thienylsulfonyl Group : Enhances electron-withdrawing effects, potentially improving binding to catalytic sites (e.g., sulfonamide-sensitive proteases) .
  • Benzyl Substituent : Increases lipophilicity, aiding blood-brain barrier penetration for neurological targets .
    Methodological Insight : Use molecular docking (AutoDock Vina) to predict binding affinities to AChE, validated by in vitro inhibition assays (IC₅₀ measurements) .

Q. What are the critical physicochemical properties of this compound for in vitro studies?

PropertyValue/MethodRelevance
Molecular Weight ~480–500 g/mol (calculated)Impacts pharmacokinetics and solubility
LogP ~3.5 (estimated via ChemDraw)Predicts membrane permeability
Solubility <0.1 mg/mL in water (DMSO stock recommended)Affects assay design and dosing
Stability Stable at -20°C (lyophilized)Ensures reproducibility in long-term studies
Validation : Use dynamic light scattering (DLS) to assess aggregation in buffer solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Orthogonal Assays : Compare enzyme inhibition (e.g., Ellman’s assay for AChE) with cell-based assays (e.g., SH-SY5Y neuroblastoma viability) to confirm target specificity .
  • Batch Analysis : Verify compound purity and stereochemistry across labs using chiral HPLC or X-ray crystallography .
  • Molecular Dynamics (MD) Simulations : Identify conformational changes in the target protein that may alter binding affinity under different experimental conditions (e.g., pH, ionic strength) .

Q. What strategies are effective for optimizing this compound’s pharmacokinetics (PK) and metabolic stability?

  • Pro-Drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots; modify the thienylsulfonyl or benzyl groups to reduce CYP3A4-mediated degradation .
  • Structural Analogs : Synthesize derivatives with fluorinated piperidine rings (e.g., 4,4-difluoropiperidine) to improve metabolic stability and plasma half-life .

Q. How should researchers design in vitro assays to elucidate the compound’s mechanism of action?

  • Target Engagement :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified AChE or related receptors .
    • Fluorescence Polarization : Competitively displace fluorescent ligands (e.g., donepezil-FITC for AChE) to quantify binding affinity .
  • Downstream Signaling :
    • Western Blotting : Assess phosphorylation of tau protein or amyloid-beta levels in neuronal cell lines .
    • Calcium Imaging : Monitor intracellular Ca²⁺ flux in primary neurons to evaluate neuroprotective effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.